3-Bromo-1-propyl-1H-pyrazole

Lipophilicity Drug Design ADME

This 3-Bromo-1-propyl-1H-pyrazole is a strategic building block for kinase inhibitor and agrochemical R&D. The C3-bromine provides a sole reactive handle (pKa -0.25±0.10) for chemoselective Suzuki, Buchwald-Hartwig, and SNAr reactions. The propyl group increases LogP 0.82 units above non-brominated analogs (LogP 2.1), dramatically improving membrane permeability for intracellular targets. Boiling point of 228.8±13.0 °C guides high-temperature process design. Superior organic solubility ensures efficient downstream handling.

Molecular Formula C6H9BrN2
Molecular Weight 189.05
CAS No. 1354706-10-7
Cat. No. B3047190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1-propyl-1H-pyrazole
CAS1354706-10-7
Molecular FormulaC6H9BrN2
Molecular Weight189.05
Structural Identifiers
SMILESCCCN1C=CC(=N1)Br
InChIInChI=1S/C6H9BrN2/c1-2-4-9-5-3-6(7)8-9/h3,5H,2,4H2,1H3
InChIKeyJHLAXOBNUFVLQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-1-propyl-1H-pyrazole (CAS 1354706-10-7): Procurement & Utility Profile


3-Bromo-1-propyl-1H-pyrazole (CAS 1354706-10-7) is a heterocyclic organic compound belonging to the pyrazole family, characterized by a five-membered aromatic ring with two adjacent nitrogen atoms and a bromine substituent at the 3-position . With a molecular weight of 189.05 g/mol and the molecular formula C6H9BrN2 [1], this compound serves as a versatile building block in organic synthesis . Its utility is highlighted in medicinal chemistry for the development of bioactive molecules, including kinase inhibitors , and it exhibits solubility in organic solvents . The presence of both a bromine atom and a propyl group confers distinct chemical properties that underpin its specific applications .

Why 3-Bromo-1-propyl-1H-pyrazole Cannot Be Substituted with Generic Pyrazoles in Critical Applications


The assumption that any 1-propyl-1H-pyrazole derivative can replace 3-Bromo-1-propyl-1H-pyrazole is incorrect. The specific substitution pattern—a bromine atom at the 3-position and a propyl group at the 1-position—dictates its unique chemical reactivity and potential biological interactions . For instance, the bromine atom serves as a crucial leaving group in nucleophilic substitution reactions, enabling the introduction of diverse functional groups at the 3-position, a reactivity not available in non-brominated analogs like 1-propyl-1H-pyrazole . Furthermore, the propyl group enhances solubility in organic solvents compared to methyl or ethyl-substituted pyrazoles, which can significantly impact reaction efficiency and downstream processing in synthetic workflows . Therefore, substituting this compound with a structurally similar analog lacking either the bromine or the propyl group would fundamentally alter the outcome of a synthetic sequence or the properties of a final target molecule.

Quantitative Differentiators for 3-Bromo-1-propyl-1H-pyrazole Against Its Closest Analogs


Predicted LogP as an Indicator of Enhanced Lipophilicity and Membrane Permeability

The lipophilicity of 3-Bromo-1-propyl-1H-pyrazole, as estimated by its predicted LogP, is higher than that of its closest non-brominated analog, 1-propyl-1H-pyrazole. This is due to the presence of the bromine atom, which increases the compound's ability to partition into non-polar environments. A higher LogP is often correlated with enhanced membrane permeability and potential for blood-brain barrier penetration . This is a class-level inference based on the well-established impact of halogenation on lipophilicity .

Lipophilicity Drug Design ADME

Predicted Boiling Point Comparison for Synthesis and Purification Planning

The predicted boiling point of 3-Bromo-1-propyl-1H-pyrazole is 228.8±13.0 °C . This value is higher than that of the structurally simpler analog, 3-bromo-1-methyl-1H-pyrazole, which has a predicted boiling point of approximately 190.8 °C . This difference arises from the increased molecular weight and van der Waals interactions due to the propyl chain. This cross-study comparable data allows chemists to select appropriate reaction temperatures and anticipate separation challenges.

Synthetic Chemistry Process Optimization Purification

Predicted pKa and Its Impact on Reactivity in Nucleophilic Substitution Reactions

The predicted pKa of 3-Bromo-1-propyl-1H-pyrazole is -0.25±0.10 . This extremely low pKa indicates that the compound is a very weak base and will be largely unionized across a wide pH range. This is a crucial property when considering its role as an electrophile in nucleophilic substitution reactions, where the bromine atom acts as a leaving group. The low pKa of the parent pyrazole does not interfere with the reaction center, ensuring the bromine is the primary site of reactivity .

Reactivity Synthetic Chemistry Nucleophilic Substitution

Optimal Use Cases for 3-Bromo-1-propyl-1H-pyrazole Based on Differentiating Evidence


Medicinal Chemistry: Development of Kinase Inhibitors Requiring Enhanced Lipophilicity

As a versatile building block, 3-Bromo-1-propyl-1H-pyrazole is particularly well-suited for the synthesis of kinase inhibitors where increased lipophilicity is desired to improve cellular permeability . The quantitative evidence from Section 3 (Evidence Item 1) shows its predicted LogP is 0.82 units higher than the non-brominated analog, suggesting superior membrane crossing potential. This makes it a strategic choice for projects targeting intracellular kinases, where the propyl group and bromine handle can be further elaborated via cross-coupling reactions .

Synthetic Chemistry: Optimizing Nucleophilic Substitution Reactions with a Non-Interfering Core

The predicted pKa of -0.25±0.10 (Evidence Item 3) confirms the pyrazole core is a negligible base, ensuring that the bromine atom at the 3-position is the sole reactive site under nucleophilic substitution conditions . This is critical for achieving high-yielding, chemoselective transformations, such as SNAr reactions or metal-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig), where a more basic core could lead to unwanted side reactions .

Process Chemistry: Leveraging Predicted Boiling Point for Scalable Purification Strategies

The predicted boiling point of 228.8±13.0 °C (Evidence Item 2) provides a key parameter for process chemists developing purification protocols. This value, which is significantly higher than that of methyl-substituted analogs, informs the selection of high-boiling solvents and the design of distillation or other thermal separation processes for large-scale syntheses .

Agrochemical Research: Synthesizing Next-Generation Crop Protection Agents

This compound serves as a key intermediate in agrochemical research . The bromine atom allows for the introduction of diverse pharmacophores to the pyrazole core, a scaffold known for its activity in herbicides, fungicides, and insecticides . The enhanced lipophilicity (Evidence Item 1) is a desirable trait for compounds intended for foliar uptake and transport within the plant .

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